4-(2-Acetoxy-ethyl)phenyl Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Acetoxy-ethyl)phenyl Acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxy-ethyl)phenyl Acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-hydroxyphenylacetic acid and acetic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-(2-Acetoxy-ethyl)phenyl Acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Acetoxy-ethyl)phenyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites . These metabolites can then interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic Acid: A precursor in the synthesis of 4-(2-Acetoxy-ethyl)phenyl Acetate.
Phenyl Acetate: Shares a similar ester functional group but differs in the substitution pattern on the aromatic ring.
2-(4-Acetoxyphenyl)ethyl Acetate: Another ester derivative with a similar structure but different functional group positioning.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both acetoxy and ethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-acetyloxyphenyl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAXMAMWTZVRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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